molecular formula C9H12ClNO2 B580961 5-Chloro-2-methoxy-3-propoxypyridine CAS No. 1228957-11-6

5-Chloro-2-methoxy-3-propoxypyridine

Cat. No.: B580961
CAS No.: 1228957-11-6
M. Wt: 201.65
InChI Key: NEUJOCRUDRDKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-3-propoxypyridine is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a propoxy group at the 3-position of the pyridine ring. This compound has a molecular formula of C9H12ClNO2 and a molecular weight of 201.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-propoxypyridine typically involves the reaction of 5-chloro-2-methoxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-propoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include 5-azido-2-methoxy-3-propoxypyridine, 5-thiocyanato-2-methoxy-3-propoxypyridine, and 5-amino-2-methoxy-3-propoxypyridine.

    Oxidation: Products include 5-chloro-2-methoxy-3-propoxybenzaldehyde and 5-chloro-2-methoxy-3-propoxybenzoic acid.

    Reduction: The major product is 5-chloro-2-methoxy-3-propylpyridine.

Scientific Research Applications

5-Chloro-2-methoxy-3-propoxypyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-propoxypyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxypyridine
  • 5-Chloro-2-methoxy-3-methylpyridine
  • 5-Chloro-2-methoxy-3-ethoxypyridine

Uniqueness

5-Chloro-2-methoxy-3-propoxypyridine is unique due to the presence of the propoxy group at the 3-position, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

5-chloro-2-methoxy-3-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-3-4-13-8-5-7(10)6-11-9(8)12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUJOCRUDRDKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682441
Record name 5-Chloro-2-methoxy-3-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-11-6
Record name 5-Chloro-2-methoxy-3-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.